molecular formula C6H14N2O2S B1423055 1-Methylpiperidine-4-sulfonamide CAS No. 929632-63-3

1-Methylpiperidine-4-sulfonamide

Cat. No.: B1423055
CAS No.: 929632-63-3
M. Wt: 178.26 g/mol
InChI Key: PDBKYXPVRLPNCU-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a sulfonamide group at the 4-position. Sulfonamides are widely recognized for their antibacterial properties and are used in various therapeutic applications .

Preparation Methods

The synthesis of 1-Methylpiperidine-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with sulfonyl chloride under basic conditions to form the sulfonamide derivative. The reaction typically proceeds as follows:

    Starting Materials: 1-Methylpiperidine and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The sulfonyl chloride is added dropwise to a solution of 1-methylpiperidine in an appropriate solvent (e.g., dichloromethane) while maintaining the temperature at 0-5°C. The reaction mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methylpiperidine-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylpiperidine-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-4-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of sulfonamides, making them effective antibacterial agents .

Comparison with Similar Compounds

1-Methylpiperidine-4-sulfonamide can be compared with other similar compounds, such as:

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: The parent compound of sulfonamide drugs, known for its antibacterial properties.

Compared to these compounds, this compound may exhibit unique properties due to the presence of the piperidine ring and the specific substitution pattern. These structural differences can influence its pharmacological activity, solubility, and stability .

Properties

IUPAC Name

1-methylpiperidine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKYXPVRLPNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of magnesium (0.426 g, 17.51 mmol) in THF (50 mL) was added 1,2-dibromoethane (0.058 mL, 0.674 mmol) and stirred for 10 min and then 4-chloro-1-methylpiperidine (1.8 g, 13.47 mmol) in THF (4 mL) was added and the mixture was refluxed under nitrogen overnight. Cooled solution of the (1-methylpiperidin-4-yl)magnesium chloride was canulated into a cold (−78° C.) solution of sulfuryl chloride (1.3 mL, 16 mmol) in THF (10 mL). The mixture was stirred at 0° C. for 1.5 h and cooled to −78° C. and bubbled ammonia gas for 10 min and stirred at −78° C. for 10 min and allowed to warm to r.t. maintained under balloon pressure of NH3 for 2 h. Diluted with 100 mL ether, filtered off the solids and the filtrate was concentrated to afford a brown solid. Brown solid in THF was stirred with K2CO3 for 1h and filtered and concentrated to afford 1-methylpiperidine-4-sulfonamide as a beige solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 1.59 (2 H, m), 1.84 (2 H, m), 1.93 (2 H, m), 2.15 (3 H, s), 2.71 (1 H, ddd, J=12.13, 8.32, 3.66 Hz), 2.84 (2 H, m), 6.69 (2 H, brs).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.058 mL
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.3 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-sulfonamide
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Reactant of Route 2
1-Methylpiperidine-4-sulfonamide
Reactant of Route 3
1-Methylpiperidine-4-sulfonamide
Reactant of Route 4
1-Methylpiperidine-4-sulfonamide
Reactant of Route 5
1-Methylpiperidine-4-sulfonamide
Reactant of Route 6
1-Methylpiperidine-4-sulfonamide

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